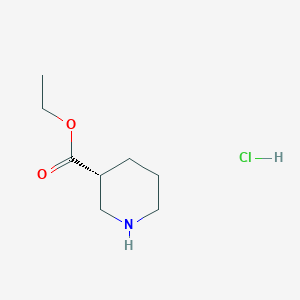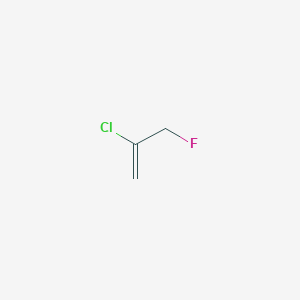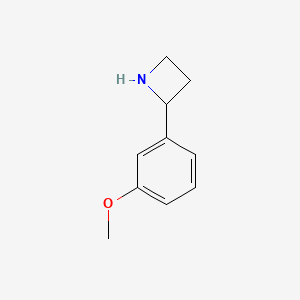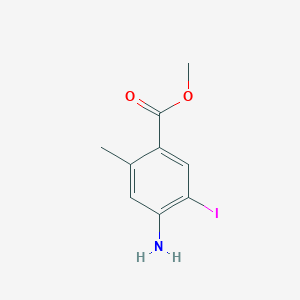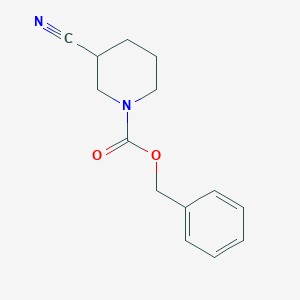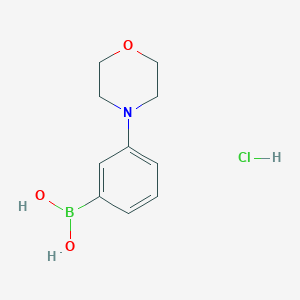
(3-Morpholinophenyl)boronic acid hydrochloride
描述
“(3-Morpholinophenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 863248-20-8 . It has a molecular weight of 243.5 and its IUPAC name is 3-(4-morpholinyl)phenylboronic acid hydrochloride . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, including “(3-Morpholinophenyl)boronic acid hydrochloride”, is often achieved through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperatures to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for “(3-Morpholinophenyl)boronic acid hydrochloride” is 1S/C10H14BNO3.ClH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(3-Morpholinophenyl)boronic acid hydrochloride”, are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium-catalyzed homocoupling .Physical And Chemical Properties Analysis
“(3-Morpholinophenyl)boronic acid hydrochloride” is a solid substance . It has a molecular weight of 243.5 and its IUPAC name is 3-(4-morpholinyl)phenylboronic acid hydrochloride . It is usually stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Catalysis and Chemical Reactions
Boronic Acid in Hydrolysis : A study by Nagamatsu, Okuyama, and Fueno (1984) observed the impact of boric acid in the hydrolysis of N-salicylidene-2-methoxyethylamine. They found that boric acid impacts the hydrolysis rate through complex formation and breakdown, with the involvement of morpholine in the catalysis process inhibited by boric acid (Nagamatsu, Okuyama, & Fueno, 1984).
Synthesis of 3-Aryl Morpholines : Wright et al. (2020) demonstrated the reduction of 2-hydroxy-3-aryl morpholines from arylboronic acids through a process involving methanesulfonic anhydride and triethylamine. This study highlighted the utility of (3-morpholinophenyl)boronic acid hydrochloride in synthesizing 3-aryl morpholines, a class of compounds with significant utility (Wright et al., 2020).
Boronic Acid Mannich Reactions : A novel boronic acid Mannich reaction was described by Stas and Tehrani (2007), where (3-morpholinophenyl)boronic acid hydrochloride plays a role in the formation of 1-phenyl-1-morpholinoalkan-2-ones. This showcases its application in synthesizing compounds with ketone functionalities (Stas & Tehrani, 2007).
Photophysical and Fluorescence Applications
Organic Light Emitting Diodes (OLEDs) : Research by Baranoff et al. (2012) on blue phosphorescent OLEDs involving [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)] identified the role of boric acid derivatives in device instability and their utility in the synthesis of cyclometalated iridium(III) complexes, which are significant for OLED technology (Baranoff et al., 2012).
Fluorescence Probes for Organophosphorus Pesticides : Zhao et al. (2021) synthesized a pH-responsive fluorescence probe, (4-morpholinomythyl) boronic acid (4-MPBA), for detecting organophosphorus pesticides in fruit juices. This demonstrates the potential of (3-morpholinophenyl)boronic acid hydrochloride in developing sensitive detection methods for trace-level pesticides (Zhao et al., 2021).
Environmental and Material Science Applications
- Boron Adsorption Material : A study by Zhang et al. (2021) on boronic acid production process showed the development of a novel boron-adsorbing magnetic material. This research highlights the environmental application of (3-morpholinophenyl)boronic acid hydrochloride in treating boron pollution and resource recovery (Zhang et al., 2021).
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3.ClH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNTWIZVTNRUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660676 | |
| Record name | [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholinophenyl)boronic acid hydrochloride | |
CAS RN |
863248-20-8 | |
| Record name | [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





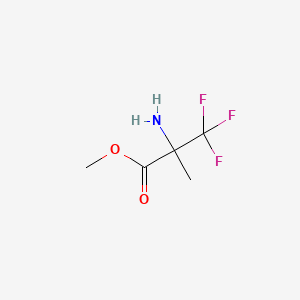

![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
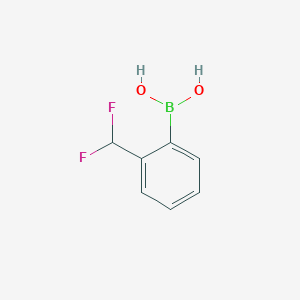
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)

